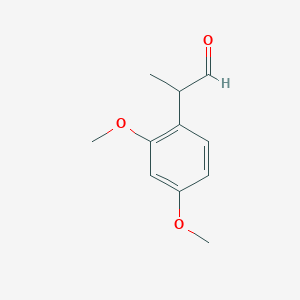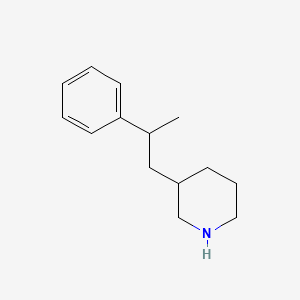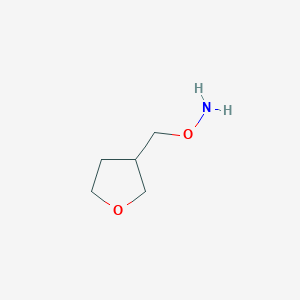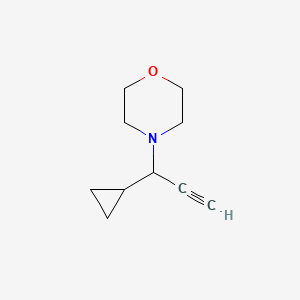![molecular formula C8H7BrN2O B13608075 3-[(Aminooxy)methyl]-4-bromobenzonitrile](/img/structure/B13608075.png)
3-[(Aminooxy)methyl]-4-bromobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Aminooxy)methyl]-4-bromobenzonitrile is an organic compound that features a bromine atom, a nitrile group, and an aminooxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the oxime ligation reaction, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
the principles of oxime ligation and the use of aminooxy-functionalized reagents suggest that scalable methods could be developed based on these reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Aminooxy)methyl]-4-bromobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) can be used to oxidize vicinal diols to aldehydes.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Oxidation of the aminooxy group can yield oxime derivatives.
Reduction: Reduction of the nitrile group results in the formation of primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Aminooxy)methyl]-4-bromobenzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(Aminooxy)methyl]-4-bromobenzonitrile involves the formation of oxime bonds through the reaction of the aminooxy group with carbonyl compounds. This reaction is highly specific and can be catalyzed by aniline or phenylenediamine derivatives . The compound’s ability to form stable oxime bonds makes it useful for bioconjugation and the modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-((Aminooxy)methyl)-6-chloro-7-hydroxycoumarin: A fluorescent reagent used for the derivatization of carbohydrates.
3-aminooxy-1-propanamine: An inhibitor of ornithine decarboxylase with applications in cancer research.
Uniqueness
3-[(Aminooxy)methyl]-4-bromobenzonitrile is unique due to its combination of a bromine atom, a nitrile group, and an aminooxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and bioconjugation.
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
3-(aminooxymethyl)-4-bromobenzonitrile |
InChI |
InChI=1S/C8H7BrN2O/c9-8-2-1-6(4-10)3-7(8)5-12-11/h1-3H,5,11H2 |
Clave InChI |
SGCWVFZFWFTZCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)CON)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)







